molecular formula C14H16N4O4S B11128460 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11128460
M. Wt: 336.37 g/mol
InChI Key: JUHZUHRMNRSGTN-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a pyridine moiety, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction.

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene.

    Oxidation to Sulfone: The thiolane ring is then oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The final coupling step involves the reaction of the pyridazine derivative with the pyridine moiety and the thiolane sulfone under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, a pyridine moiety, and a thiolane ring with a sulfone group. This unique structure may confer specific properties and reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-oxo-N-pyridin-3-yl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C14H16N4O4S/c19-13-4-3-12(14(20)16-10-2-1-6-15-8-10)17-18(13)11-5-7-23(21,22)9-11/h1-2,6,8,11H,3-5,7,9H2,(H,16,20)

InChI Key

JUHZUHRMNRSGTN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CN=CC=C3

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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